molecular formula C7H6FNO3 B151518 (3-Fluoro-4-nitrophenyl)methanol CAS No. 503315-74-0

(3-Fluoro-4-nitrophenyl)methanol

Cat. No. B151518
M. Wt: 171.13 g/mol
InChI Key: FEMLPDPJKINFGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been described in the provided papers. For instance, the synthesis of 3-fluoro-4-morpholinylnitrobenzene was achieved by reacting 3,4-difluoronitrobenzene with morpholine, followed by several steps involving palladium-catalyzed reactions, phosgene interaction, and reactions with glycidyl butyrate to eventually form (R)-3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinylmethanol with an overall yield of 35.8% . Although this synthesis does not directly pertain to (3-fluoro-4-nitrophenyl)methanol, it provides insight into the type of reactions and conditions that could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to (3-fluoro-4-nitrophenyl)methanol has been characterized using various spectroscopic techniques. For example, 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one was characterized by infrared spectroscopy, thin-layer chromatography, 1H NMR, and gas chromatography-mass spectrometry . These techniques could be employed to analyze the molecular structure of (3-fluoro-4-nitrophenyl)methanol, providing information about its functional groups and overall molecular conformation.

Chemical Reactions Analysis

The chemical reactivity of compounds with similar functional groups has been studied. The kinetics and mechanism of methanolysis and cyclization of 1-acyl-3-(2-halo-5-nitrophenyl)thioureas were investigated, showing that the cyclization involved the substitution of a fluorine atom by a sulfur anion from thiourea . This suggests that (3-fluoro-4-nitrophenyl)methanol could also undergo nucleophilic substitution reactions, among other possible chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related fluorinated compounds have been analyzed. For instance, the refractive indices of 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one in methanol and benzene mixtures were measured, and various parameters such as molar refraction and polarizability constant were calculated . These properties are indicative of the compound's interactions with solvents and can be used to predict the behavior of (3-fluoro-4-nitrophenyl)methanol in different environments.

Scientific Research Applications

1. Structural Analysis and Chemical Interactions

(Clegg et al., 1999) studied compounds structurally related to (3-Fluoro-4-nitrophenyl)methanol, revealing insights into the planarity and parallel arrangements of benzaldehyde and nitroaniline fragments. This research contributes to understanding the structural properties and interactions within similar chemical compounds.

2. Mechanistic Insights in Nucleophilic Replacement Reactions

The work of (Bevan et al., 1968) explored the Arrhenius parameters for reactions involving compounds similar to (3-Fluoro-4-nitrophenyl)methanol. Their findings help in understanding the inductive effects in benzene rings, crucial for aromatic nucleophilic replacement reactions.

3. High-Performance Liquid Chromatography Applications

(Watanabe & Imai, 1981) utilized a derivative of (3-Fluoro-4-nitrophenyl)methanol for high-performance liquid chromatography, indicating its role in sensitive detection techniques for amino acids.

4. Insights into Methanolysis and Cyclization Reactions

Research by (Sedlák et al., 2001) investigated the methanolysis and cyclization of compounds related to (3-Fluoro-4-nitrophenyl)methanol. This provides valuable information on the kinetics and mechanisms of these reactions.

5. Investigation of Twisted Intramolecular Charge Transfer

The study by (Singh et al., 1999) on nitro-substituted compounds offers insights into the twisted intramolecular charge transfer phenomena, which are significant in understanding electronic interactions in similar molecular structures.

6. Synthesis Methodology

(Zhang Zhi-de, 2011) focused on the synthesis of 3-Fluoro-4-nitrophenol, a compound closely related to (3-Fluoro-4-nitrophenyl)methanol, providing insights into effective synthesis methodologies.

7. Solid-State Photoreactions

The research by (Meng et al., 1994) on the photoreaction of nitrobenzaldehydes in solid-state contexts can give insights into photochemical processes involving similar compounds.

8. Tandem Reductive Amination-SNAr Reaction

(Bunce & Nago, 2008) developed a synthesis method involving a tandem reductive amination-SNAr reaction, which might be applicable to derivatives of (3-Fluoro-4-nitrophenyl)methanol.

9. Photolysis Studies

The study by (Fischer & Ibrahim, 1990) on the photolysis of nitro-β,γ alkenes in methanol provides insights into the photolytic behavior of similar compounds.

10. Solvatochromism in Nitro-substituted Compounds

(Nandi et al., 2012) explored the solvatochromic properties of nitro-substituted compounds, offering valuable information on the interaction of such molecules with different solvents.

Safety And Hazards

“(3-Fluoro-4-nitrophenyl)methanol” is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable personal protective equipment, ensure adequate ventilation, and avoid dust formation . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

(3-fluoro-4-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMLPDPJKINFGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379157
Record name (3-fluoro-4-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-4-nitrophenyl)methanol

CAS RN

503315-74-0
Record name (3-fluoro-4-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-nitrobenzyl alcohol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 3-fluoro-4-nitrobenzoic acid (2.0 g, 10.8 mmol) in THF (50 ml) at 0° C. was added BH3.Me2S complex (2.215 ml, 22.15 mmol) drop-wise. The mixture was stirred at 0° C. for 3 h, and was then stirred at 65° C. for 18 h. To the cooled mixture was added ice (50 g), followed by 1 N aq. HCl (100 ml), and the resulting mixture was extracted with EtOAc (200 ml). The organic layer was dried over Na2SO4, filtered and concentrated in vacuo to provide the title compound as a white solid (1.79 g, 97%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
97%

Synthesis routes and methods II

Procedure details

To an ice-cooled suspension of NaBH4 (204 mg, 5.4 mmol, 2 eq.) in THF (10 mL) was added dropwise 3-fluoro 4-nitro benzoic acid (500 mg, 2.7 mmol, 1 eq.) in THF (10 mL) over 30 minutes. BF3-Et2O (7.3 mmol, 2.7 eq.) was then added dropwise over 30 minutes. The solution was stirred at room temperature over night. 1N HCl was added dropwise to quench NaBH4 excess. The solvent was removed in vacuo, the residue dissolved in DCM, washed with water, brine. The organic layer was then dried over MgSO4 and the solvent removed in vacuo to give 425 mg of 3-fluoro 4-nitro benzyl alcohol (92% yield). The compound was used in the following step with no further purification.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
204 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
7.3 mmol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Fluoro-4-nitrophenyl)methanol
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Citations

For This Compound
1
Citations
Y Chen, L Chen, H Xu, R Cao… - Journal of Medicinal …, 2023 - ACS Publications
Soluble epoxide hydrolase (sEH) has been identified as an attractive target for anti-inflammatory drug design in recent years. Picomolar level compound G1 against sEH was obtained …
Number of citations: 1 pubs.acs.org

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